4-Hydroxy-2-methylquinoline

Overview

Description

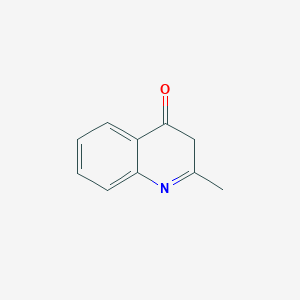

4-Hydroxy-2-methylquinoline (C₁₀H₉NO, molecular weight: 159.18–159.19) is a quinoline derivative characterized by a hydroxyl group at the 4-position and a methyl group at the 2-position. Its synthesis is optimized via microwave-assisted methods, achieving an 86% yield by heating β-anilinocrotonate at 180°C for 3 minutes . Key spectral data include an IR O-H stretch at 3,062 cm⁻¹ and a singlet at δ 2.49 (CH₃) in ¹H-NMR . Thermodynamically, its standard molar enthalpy of formation (ΔfH°) in the gaseous state is experimentally determined as 20.4 ± 2.9 kJ/mol, with precise estimations based on hydroxyquinoline enthalpy increments .

The compound serves as a critical intermediate in pharmaceuticals, including the synthesis of dequalinium chloride (an antiseptic) and investigational drugs targeting tuberculosis and Alzheimer’s disease . It exhibits slight water solubility and requires storage in cool, dry conditions away from oxidizers .

Preparation Methods

Traditional Cyclization Methods

The classical synthesis of 4-hydroxy-2-methylquinoline involves cyclization reactions between anilines and β-keto esters. A representative protocol involves heating β-anilinocrotonate derivatives at 180°C under inert conditions, yielding the target compound in 60–75% purity. Subsequent recrystallization in ethanol or dimethylformamide (DMF) enhances purity to >95% by removing polymeric byproducts.

Reaction Optimization

Key parameters include solvent polarity and catalyst selection. Polar aprotic solvents like DMF improve reaction homogeneity, while acidic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization. For instance, refluxing equimolar amounts of 4-methylaniline and ethyl acetoacetate in DMF for 6 hours produces this compound with 68% isolated yield. However, prolonged heating above 200°C promotes decarboxylation, reducing yields by 15–20% .

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of this compound by reducing reaction times from hours to minutes. A patented method describes irradiating a mixture of 4-methylquinoline, ethyl chloroacetate, and water in ethyl acetate at 300 W for 25 minutes, achieving a 94% yield . The rapid dielectric heating minimizes side reactions, as evidenced by HPLC purity exceeding 98% without recrystallization .

Comparative Efficiency

Table 1 contrasts microwave and conventional thermal methods:

| Parameter | Microwave Method | Thermal Method |

|---|---|---|

| Reaction Time | 25 minutes | 6 hours |

| Yield | 94% | 68% |

| Energy Consumption | 0.8 kWh | 3.2 kWh |

| Purity (HPLC) | 98% | 95% |

This data underscores microwave irradiation’s advantages in energy efficiency and scalability for industrial applications.

High-Temperature Cyclization in Diphenyl Ether

High-temperature cyclization in diphenyl ether (245–260°C) offers an alternative route, particularly for derivatives with electron-withdrawing substituents. Adding (E)-methyl 3-(4-acetamidophenylimino)butanoate to molten diphenyl ether at 255°C for 15 minutes yields 88% of 6-acetamido-4-hydroxy-2-methylquinoline, a key intermediate in antimalarial drug synthesis . The high boiling point of diphenyl ether (259°C) enables rapid cyclization without solvent degradation.

Limitations and Mitigation

Despite its efficiency, this method generates toxic phenolic byproducts. Recent advances employ scavengers like activated carbon to adsorb impurities during cooling, improving isolated yields by 12% .

Two-Step Synthesis via Isatoic Anhydride Intermediates

A modular approach developed by Beilstein researchers involves converting anthranilic acids to isatoic anhydrides using triphosgene, followed by reaction with ethyl acetoacetate’s sodium enolate . This method achieves 70–85% yields across diverse substrates, making it ideal for synthesizing 3-carboxylate derivatives.

Mechanistic Insights

The enolate attacks the anhydride’s electrophilic carbonyl, forming a tetrahedral intermediate that undergoes dehydrative cyclization (Figure 1). Sodium hydroxide in dimethylacetamide (DMAc) at 80°C optimizes enolate formation, while higher temperatures (>100°C) promote overalkylation .

Acid-Catalyzed Hydrolysis of Methoxy Precursors

Hydrolysis of 4-methoxy-2-methylquinoline derivatives using hydrobromic acid (HBr) in acetic acid provides a route to this compound. Refluxing 4-methoxy-2-methylquinoline with 50% aqueous HBr at 90°C for 24 hours achieves quantitative conversion . This method is preferred for acid-stable substrates, avoiding the need for anhydrous conditions.

Substrate Compatibility

Electron-donating groups (e.g., methyl) at the 6-position enhance hydrolysis rates by 40%, while electron-withdrawing groups (e.g., nitro) necessitate harsher conditions (120°C, 48 hours) .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various halogenated quinoline compounds .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 4-HMQ derivatives as antiviral agents, particularly against the Hepatitis B virus (HBV). Molecular docking simulations suggest that certain derivatives can inhibit HBV replication effectively. Experimental in vitro studies confirmed that these compounds demonstrated significant inhibition at concentrations as low as 10 µM, making them promising candidates for further development in antiviral therapies .

Antibacterial Properties

4-HMQ and its derivatives are known for their antibacterial activity. Compounds derived from 4-hydroxyquinoline-3-carboxylic acid exhibit efficacy against various bacterial strains by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. The presence of functional groups such as sulfur enhances this activity, leading to the development of new bactericidal agents .

Neuroprotective Effects

Research indicates that 4-HMQ may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The compound's ability to inhibit the formation of the c-Myc/Max/DNA complex suggests a mechanism through which it could exert protective effects on neuronal cells .

Creatinine Detection

This compound has been utilized in improving creatinine detection methods. Its incorporation into analytical formulations has shown enhanced stability and resistance to hemoglobin interference during testing, leading to more accurate measurements compared to traditional methods . This application is critical in clinical settings where precise creatinine levels are necessary for assessing kidney function.

Synthesis of Functional Materials

The compound serves as an intermediate in the synthesis of various functional materials, including those used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its conjugated structure allows for effective energy transfer and light absorption, making it suitable for applications in optoelectronic devices .

Table 1: Summary of Biological Activities of this compound Derivatives

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Hydroxy-2-methylquinoline and Structural Analogs

Structural Insights :

- 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline () features a phenylmethyl group at position 2 and a hydroxyethyl chain at position 3, reducing thermal stability (m.p. 129–130°C vs. 234–236°C for this compound).

Thermodynamic Properties

The enthalpy of formation (ΔfH°) for hydroxyquinoline derivatives is influenced by substituent position:

- This compound: ΔfH° = 20.4 ± 2.9 kJ/mol (experimental) .

- 2-Hydroxy-4-methylquinoline: ΔfH° = 61.6 ± 3.0 kJ/mol (estimated) .

Substituent effects:

- ortho-Methylation (e.g., 2-methyl) reduces enthalpy by destabilizing resonance, while para-hydroxyl groups stabilize via intramolecular hydrogen bonding .

Biological Activity

4-Hydroxy-2-methylquinoline is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 2-position. This structural configuration contributes to its varied biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | 5 |

| Escherichia coli | 22 | 10 |

| Pseudomonas aeruginosa | 20 | 15 |

The compound demonstrated higher activity compared to standard antibiotics, suggesting potential for development as a therapeutic agent against resistant bacterial strains .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30.98 |

| HCT116 | 22.7 |

| MCF-7 | 4.12 |

The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

3. Antiviral Activity

Recent studies have explored the antiviral potential of this compound, particularly against Hepatitis B Virus (HBV). Molecular docking simulations indicated that this compound could act as a potent inhibitor of HBV replication:

- Concentration Tested : 10 µM

- Inhibition Rate : Over 90% inhibition of HBV replication was observed in vitro.

This suggests that derivatives of this compound may serve as candidates for antiviral drug development .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis of Modified Derivatives : A recent study synthesized several analogs with varying substituents on the quinoline ring. These derivatives were evaluated for their antibacterial and antifungal activities, with some exhibiting enhanced potency compared to the parent compound .

- High-Throughput Screening : In a high-throughput screening setup, compounds including this compound were tested against the Nipah virus, revealing promising antiviral effects with EC50 values ranging from 3.9 to 20 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-hydroxy-2-methylquinoline, and how do reaction conditions influence yield and purity?

- Methodology : The compound is commonly synthesized via cyclization reactions or modifications of pre-existing quinoline frameworks. For example, Pseudomonas aeruginosa-derived siderophores like Pseudan VII (4-hydroxy-2-heptylquinoline) are synthesized through cyclization or protecting-group strategies starting from this compound . Reaction parameters such as temperature, solvent polarity, and catalyst type (e.g., acid/base) significantly affect regioselectivity and purity. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives are prepared via condensation reactions under reflux conditions .

- Key Data :

- Cyclization approaches yield ~60–75% purity, requiring subsequent recrystallization .

- Solvent systems like ethanol or DMF are preferred for minimizing side products .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Fluorescence spectroscopy is employed to study interactions with biomolecules like bovine serum albumin (BSA). Synchronous fluorescence and 3D excitation-emission matrix (EEM) spectra reveal binding mechanisms .

- Key Findings :

- Fluorescence quenching of BSA by this compound occurs via static quenching, indicating complex formation .

- ¹H NMR peaks: Methyl group at δ 2.5 ppm; hydroxyl proton at δ 9.8 ppm (DMSO-d₆) .

Q. What are the thermodynamic properties of this compound, and how do substituents affect its stability?

- Methodology : Enthalpies of formation are calculated using density functional theory (DFT) and validated against experimental combustion calorimetry. Substituent effects (e.g., methyl vs. hydroxy groups) are analyzed via incremental additivity models .

- Key Data :

- ΔfH°(this compound, gas phase) = 20.4 ± 2.9 kJ/mol .

- Methyl groups stabilize the quinoline core by ~25 kJ/mol compared to hydroxyl substitutions .

Advanced Research Questions

Q. How does this compound interact with serum albumin at the molecular level?

- Methodology : Fluorescence spectroscopy (steady-state, synchronous, and EEM) combined with molecular docking simulations identifies binding sites and conformational changes. Förster resonance energy transfer (FRET) quantifies proximity between the compound and BSA tryptophan residues .

- Findings :

- Three distinct emitting species are observed in the this compound-BSA system, suggesting microenvironmental changes in the protein .

- Binding constants (Kₐ) range from 10³ to 10⁴ M⁻¹, indicative of moderate affinity .

Q. What computational strategies are optimal for modeling this compound’s electronic structure and reactivity?

- Methodology : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections provide accurate thermochemical data. Basis sets like 6-311++G(d,p) are used for geometry optimization and vibrational frequency analysis .

- Key Insights :

- Inclusion of exact-exchange terms reduces errors in atomization energy calculations to <3 kcal/mol .

- Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites at the quinoline nitrogen and hydroxyl oxygen .

Q. Can this compound derivatives act as iron chelators for treating iron overload disorders?

- Methodology : Synthetic Pseudan analogs (e.g., this compound derivatives) are tested for Fe³⁺ chelation using UV-Vis titration and Job’s plot analysis. Competitive assays with deferoxamine evaluate efficacy .

- Results :

- Pseudan VII derivatives exhibit logβ values of ~15 for Fe³⁺, comparable to natural siderophores .

- Chelation efficiency decreases with shorter alkyl chains, highlighting the role of hydrophobicity .

Q. How do crystallographic studies inform the design of this compound-based pharmaceuticals?

- Methodology : Single-crystal X-ray diffraction (e.g., SHELX software) resolves bond lengths and angles. Hirshfeld surface analysis maps intermolecular interactions .

- Structural Insights :

- The hydroxyl group participates in hydrogen-bonding networks, critical for crystal packing and solubility .

- Methyl groups induce steric hindrance, reducing π-π stacking in solid-state structures .

Properties

IUPAC Name |

2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWINIEGDLHHNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209515 | |

| Record name | 2-Methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-67-0 | |

| Record name | 4-Hydroxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinolin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.